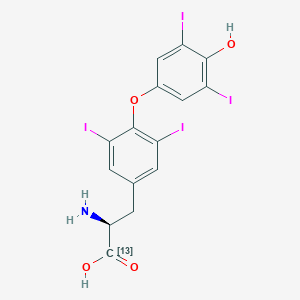

L-Thyroxine-13C6

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-XXOGGYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Thyroxine-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Thyroxine-13C6, a crucial tool in metabolism, metabolomics, and clinical mass spectrometry research. The document details a plausible synthetic pathway, experimental protocols, and the application of this isotopically labeled compound in studying thyroid hormone signaling.

Introduction

L-Thyroxine (T4) is a primary hormone produced by the thyroid gland, playing a vital role in regulating metabolism, growth, and development.[1] this compound is a stable isotope-labeled version of L-Thyroxine, where six carbon atoms on the tyrosine ring are replaced with the 13C isotope.[2][3] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a tracer for metabolic studies, allowing researchers to distinguish it from the endogenous hormone.[4] Its primary applications are in clinical MS, metabolism studies, and as a synthetic intermediate.[3]

Proposed Synthesis Pathway for this compound

A plausible and efficient synthetic route for this compound starts with commercially available 13C6-labeled bromobenzene and utilizes a key Chan-Lam coupling reaction to form the diaryl ether bond characteristic of thyroxine.[5] The following multi-step synthesis is adapted from established methods for preparing 13C6-labeled thyroid hormone analogues.

The overall synthetic strategy involves the preparation of a 13C6-labeled boronic acid and a protected diiodo-L-tyrosine derivative, followed by their coupling and subsequent deprotection and iodination to yield the final product.

Quantitative Data

The following table summarizes the reported and expected yields for the key steps in the synthesis of this compound and related analogues.

| Step | Reactants | Product | Yield (%) | Reference |

| Anisole Formation | 13C6-Bromobenzene, NaOMe, Cu(I)Br | 13C6-Anisole | 91 | [5] |

| Bromination | 13C6-Anisole, Selectfluor, NaBr | 4-Bromo-13C6-anisole | 98 | [5] |

| Boronic Acid Formation | 4-Bromo-13C6-anisole, n-BuLi, B(OiPr)3 | (4-Methoxy-13C6-phenyl)boronic acid | quant. | [5] |

| Diiodination of Tyrosine Derivative | N-Boc-L-tyrosine methyl ester, I2, H2O2 | N-Boc-3,5-diiodo-L-tyrosine methyl ester | 80 | |

| Chan-Lam Coupling | (4-Methoxy-13C6-phenyl)boronic acid, N-Boc-3,5-diiodo-L-tyrosine methyl ester | Protected 13C6-Thyronine derivative | 58 | [5] |

| Final Iodination | 3,5-Diiodothyronine | Levothyroxine | 84.5-91.2 | [1] |

Experimental Protocols

Preparation of (4-Methoxy-13C6-phenyl)boronic acid

-

Synthesis of 13C6-Anisole: 13C6-Bromobenzene is reacted with sodium methoxide (NaOMe) and copper(I) bromide (Cu(I)Br) in dimethylformamide (DMF) at 120°C for 5 hours.[5]

-

Synthesis of 4-Bromo-13C6-anisole: The resulting 13C6-anisole is then selectively brominated using Selectfluor and sodium bromide (NaBr) in acetonitrile (MeCN) at room temperature for 16 hours.[5]

-

Synthesis of (4-Methoxy-13C6-phenyl)boronic acid: The 4-bromo-13C6-anisole undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) and is then treated with triisopropyl borate (B(OiPr)3) in a mixture of THF and toluene at -78°C for 2 hours to yield the boronic acid.[5]

Preparation of N-Boc-3,5-diiodo-L-tyrosine methyl ester

-

Protection of L-Tyrosine: L-Tyrosine is first protected at the amino group with di-tert-butyl dicarbonate (Boc2O) and esterified at the carboxylic acid group using thionyl chloride (SOCl2) in methanol (MeOH) to give N-Boc-L-tyrosine methyl ester.

-

Diiodination: The protected tyrosine derivative is then diiodinated using iodine (I2) and hydrogen peroxide (H2O2) in water at room temperature for 24 hours.

Chan-Lam Coupling and Final Synthesis of this compound

-

Chan-Lam Coupling: The (4-Methoxy-13C6-phenyl)boronic acid and N-Boc-3,5-diiodo-L-tyrosine methyl ester are coupled using copper(II) acetate (Cu(OAc)2) and pyridine in dichloromethane (DCM) in the presence of molecular sieves at room temperature for 16 hours.[5]

-

Deprotection: The resulting protected 13C6-thyronine derivative is then deprotected to remove the Boc and methyl ester protecting groups.

-

Iodination: The final iodination of the diiodo-thyronine intermediate is carried out using an iodine solution in the presence of an appropriate base to yield this compound. The product is then purified by filtration and washing.[1]

Application in Research: Tracing Thyroid Hormone Signaling

This compound is an invaluable tool for elucidating the complex signaling pathways of thyroid hormones. When introduced into a biological system, it can be traced using mass spectrometry, allowing researchers to follow its uptake, metabolism, and interaction with cellular components without the interference of endogenous L-Thyroxine.

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of T3 (the active form of T4) to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[6] this compound can be used to study the conversion of T4 to T3 and the subsequent binding of T3 to TRs.

Experimental Workflow for LC-MS/MS Analysis

The use of this compound as an internal standard is critical for accurate quantification of endogenous L-Thyroxine in biological samples. The general workflow involves spiking the sample with a known amount of this compound, followed by sample preparation and analysis by LC-MS/MS.

Conclusion

The synthesis of this compound provides researchers with a powerful tool to investigate the intricate mechanisms of thyroid hormone action and to accurately quantify this vital hormone in complex biological matrices. The synthetic pathway, leveraging the robust Chan-Lam coupling, offers an efficient route to this valuable research compound. The ability to trace the fate of this compound will continue to drive new discoveries in endocrinology and drug development.

References

- 1. L-Thyroxine synthesis - chemicalbook [chemicalbook.com]

- 2. CN109810009B - An improved method for synthesizing L-thyroxine sodium - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of L-Thyroxine for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling of L-Thyroxine (T4) for metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies utilizing isotopically labeled thyroxine to investigate its complex metabolic pathways and signaling cascades.

Introduction to Isotopic Labeling of L-Thyroxine

Isotopic labeling is a powerful technique that involves the incorporation of a stable or radioactive isotope into a molecule of interest to trace its fate in a biological system.[1] In the context of L-Thyroxine, this approach allows for the precise differentiation between the administered (exogenous) labeled hormone and the endogenously produced unlabeled hormone. This distinction is crucial for accurate pharmacokinetic and metabolic studies, as it eliminates the confounding variable of baseline endogenous T4 levels.[2]

The primary applications of isotopically labeled L-Thyroxine in metabolic studies include:

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of L-Thyroxine with high accuracy.

-

Metabolic Pathway Analysis: Tracing the conversion of T4 to its active form, triiodothyronine (T3), and other metabolites.

-

Signaling Pathway Investigation: Elucidating the downstream cellular and molecular effects of thyroid hormone action.

Commonly Used Isotopes for Labeling L-Thyroxine

The choice of isotope for labeling L-Thyroxine depends on the specific research question and the available analytical instrumentation. The most commonly employed isotopes are:

-

Stable Isotopes:

-

Carbon-13 (¹³C): L-Thyroxine is often labeled with six ¹³C atoms in the tyrosine ring (¹³C₆-L-T4).[3][4] This stable isotope is non-radioactive and can be readily detected by mass spectrometry.[3][4]

-

Deuterium (²H or D): Deuterium-labeled L-Thyroxine (e.g., d₅-T4) is another stable isotope option, also detectable by mass spectrometry.[5]

-

-

Radioactive Isotopes:

For most metabolic studies in humans, stable isotopes like ¹³C are preferred due to their safety profile.[2]

Synthesis of Isotopically Labeled L-Thyroxine

The synthesis of isotopically labeled L-Thyroxine is a multi-step process that requires expertise in organic chemistry. While detailed, step-by-step protocols are often proprietary, the general synthetic strategies have been published.

A common approach for the synthesis of ¹³C₆-L-Thyroxine involves a Chan-Lam coupling reaction.[8] The synthesis of ¹³C₉-¹⁵N-labeled 3,5-diiodothyronine and thyroxine has also been described in detail, outlining the protection of functional groups, iodination, and subsequent deprotection steps.[9]

Representative Synthetic Scheme for ¹³C₉-¹⁵N-L-Thyroxine:

A multi-step synthesis starting from ¹³C₉-¹⁵N-L-tyrosine has been reported.[9] The key steps include:

-

N-Boc and O-methyl ester protection of the starting material.

-

Bis-iodination to yield ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine.

-

Copper(II)-mediated biaryl ether formation.

-

Deprotection to yield the final labeled L-Thyroxine.

Experimental Protocols for Metabolic Studies

Metabolic studies using isotopically labeled L-Thyroxine typically involve the administration of the labeled compound to subjects, followed by the collection of biological samples for analysis.

Human Pharmacokinetic Study Protocol using ¹³C-L-Thyroxine

A representative experimental protocol for a pharmacokinetic study in humans involves the following steps:[2]

-

Subject Recruitment: Enroll healthy volunteers or patients with specific conditions (e.g., hypothyroidism).

-

Baseline Sampling: Collect a blood sample before the administration of the labeled L-Thyroxine to determine baseline endogenous hormone levels.

-

Tracer Administration: Administer a single oral dose of ¹³C-L-Thyroxine.

-

Serial Blood Sampling: Collect a series of blood samples at predefined time points post-administration (e.g., over a 120-hour period) to capture the absorption, distribution, and elimination phases.[2]

-

Sample Processing: Separate plasma or serum from the blood samples and store them frozen until analysis.

-

LC-MS/MS Analysis: Quantify the concentrations of ¹³C-L-Thyroxine and its metabolites in the plasma/serum samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of isotopically labeled L-Thyroxine and its metabolites requires robust sample preparation to remove interfering substances from the biological matrix. A typical workflow includes:[5]

-

Addition of Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₁₂-LT4) is added to the serum samples to correct for analytical variability.[2]

-

Protein Precipitation: Proteins in the serum are precipitated using a solvent like acetonitrile.

-

Liquid-Liquid or Solid-Phase Extraction: The analyte of interest is further purified from the supernatant using liquid-liquid extraction with a solvent such as ethyl acetate or through solid-phase extraction (SPE) cartridges.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Quantitative Data Presentation

The use of isotopically labeled L-Thyroxine allows for the generation of precise quantitative data on its pharmacokinetics and metabolism.

Pharmacokinetic Parameters of ¹³C-L-Thyroxine in Humans

The following table summarizes the median pharmacokinetic parameters of orally administered ¹³C-L-Thyroxine from a study in adult humans.[2]

| Parameter | Median Value | Range |

| Dose | 100 µg | 70–300 µg |

| Oral Clearance (CL/F) | 0.712 L/h | 0.244–2.91 L/h |

| Apparent Volume of Distribution (V/F) | 164.9 L | 34–587.5 L |

| Time to Peak Concentration (Tmax) | 4 h | 1.5–24 h |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2–20 ng/L/µg |

| Dose-Normalized AUC (0-120h) | 0.931 ng·h/mL/µg | 0.288–2.84 ng·h/mL/µg |

| Half-life (t₁/₂) | 172.2 h | 51.4–310.8 h |

Analytical Method Precision

The precision of the analytical method is crucial for the reliability of the quantitative data. The following table shows the coefficient of variation (CV) for an isotope dilution tandem mass spectrometry assay for ¹³C₆-LT4.[2]

| Concentration | Coefficient of Variation (CV) |

| 0.14 ng/mL | ~3.38% |

| 1.4 ng/mL | ~5.52% |

| 7.0 ng/mL | ~6.63% |

Visualization of Pathways and Workflows

Thyroid Hormone Metabolism and Signaling Pathway

Thyroid hormone metabolism is a complex process involving deiodination, which converts T4 to the more active T3, and other pathways. T3 then exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.

Figure 1: Simplified pathway of L-Thyroxine metabolism and signaling.

Experimental Workflow for a ¹³C-L-Thyroxine Metabolic Study

The following diagram illustrates the typical workflow for a metabolic study using ¹³C-L-Thyroxine, from subject preparation to data analysis.

Figure 2: Workflow for a ¹³C-L-Thyroxine metabolic study.

Conclusion

Isotopic labeling of L-Thyroxine, particularly with stable isotopes like ¹³C, provides an unparalleled tool for elucidating its metabolic fate and mechanism of action. The ability to distinguish exogenous from endogenous hormone allows for highly accurate pharmacokinetic and metabolic studies. The combination of sophisticated synthetic chemistry, robust experimental designs, and sensitive analytical techniques like LC-MS/MS continues to advance our understanding of thyroid hormone physiology and pathophysiology, paving the way for improved therapeutic strategies for thyroid-related disorders.

References

- 1. The ability of thyroid hormone receptors to sense t4 as an agonist depends on receptor isoform and on cellular cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of nuclear triiodothyronine (T3) and tetraiodothyronine (T4) binding in developing brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. [PDF] The ability of thyroid hormone receptors to sense t4 as an agonist depends on receptor isoform and on cellular cofactors. | Semantic Scholar [semanticscholar.org]

- 9. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

The Role of L-Thyroxine-¹³C₆ in Hypothyroidism Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Thyroxine-¹³C₆ in preclinical research models of hypothyroidism. L-Thyroxine-¹³C₆, a stable isotope-labeled form of levothyroxine, serves as a critical tool for elucidating the pharmacokinetics, metabolism, and therapeutic effects of thyroid hormone replacement therapy. Its use allows for the precise differentiation between exogenously administered and endogenous thyroxine, offering unparalleled accuracy in research settings.

Introduction to L-Thyroxine-¹³C₆ in Hypothyroidism Research

Hypothyroidism is a clinical syndrome resulting from a deficiency of thyroid hormones. Preclinical animal models are indispensable for studying the pathophysiology of the disease and for the development of new therapeutic interventions. L-Thyroxine (T4) is the standard of care for hypothyroidism.[1] The use of stable isotope-labeled L-Thyroxine, such as L-Thyroxine-¹³C₆, has become a cornerstone in pharmacokinetic and metabolic studies.[2] This labeled compound is biochemically and physiologically indistinguishable from the endogenous hormone but can be readily differentiated by mass spectrometry.[1][2] This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of administered T4 without interference from the animal's own thyroid hormone production.

Experimental Models of Hypothyroidism

The most common method for inducing hypothyroidism in rodent models is through the administration of goitrogenic compounds that inhibit thyroid hormone synthesis. Propylthiouracil (PTU) is a widely used agent for this purpose.[3]

Propylthiouracil (PTU)-Induced Hypothyroidism in Rats

Principle: PTU inhibits the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of T3 and T4.[4] This leads to a significant decrease in circulating thyroid hormone levels and a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.

Experimental Protocol: A common protocol for inducing hypothyroidism in Wistar rats is as follows:

-

Animals: Adult male Wistar rats.

-

Agent: 6-n-propyl-2-thiouracil (PTU).

-

Administration: PTU is typically administered in the drinking water at a concentration of 0.05% for a period of 3 to 8 weeks.[3][5]

-

Confirmation of Hypothyroidism: The hypothyroid state is confirmed by measuring serum levels of T3, T4, and TSH. A significant decrease in T3 and T4 and a significant increase in TSH indicate successful induction of hypothyroidism.

Expected Hormonal Changes: Studies have shown that this protocol leads to a significant reduction in serum T3 and T4 levels, with a corresponding elevation in TSH, confirming a state of primary hypothyroidism.[2]

Quantitative Analysis of L-Thyroxine-¹³C₆

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of L-Thyroxine-¹³C₆ in biological matrices due to its high sensitivity and specificity.[1]

LC-MS/MS Method for Rat Serum

Sample Preparation:

-

Protein Precipitation: Serum samples are first treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using a solvent such as ethyl acetate to isolate the thyroid hormones.

-

Derivatization (Optional): In some methods, a derivatization step using agents like butanol in hydrochloric acid can be employed to enhance the sensitivity of the analysis.

-

Reconstitution: The final extract is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of thyroid hormones.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like acetic acid, is commonly used.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both L-Thyroxine-¹³C₆ and its unlabeled counterpart are monitored.

Data Presentation: Pharmacokinetics and Hormone Levels

Table 1: Endocrine Parameters in a PTU-Induced Hypothyroidism Rat Model

| Parameter | Control Group | Hypothyroid Group (PTU-Treated) | L-Thyroxine Treated Hypothyroid Group |

| Serum T3 | Normal | Significantly Decreased | Restored to near-normal levels |

| Serum T4 | Normal | Significantly Decreased | Restored to near-normal levels |

| Serum TSH | Normal | Significantly Increased | Decreased to near-normal levels |

This table summarizes the typical hormonal changes observed in a PTU-induced hypothyroidism model in rats and the effect of subsequent L-thyroxine treatment.[3][6]

Table 2: Pharmacokinetic Parameters of L-Thyroxine in Rats (Unlabeled)

| Parameter | Value |

| Bioavailability (Oral) | ~60% |

| Primary Sites of Absorption | Cecum, Colon, Rectum |

Data from studies on unlabeled L-thyroxine in rats.[7]

Table 3: Pharmacokinetic Parameters of L-Thyroxine-¹³C₆ in Human Adults with Hypothyroidism (for reference)

| Parameter | Median Value | Range |

| Dose | 100 µg | 70 - 300 µg |

| Tmax (Time to Peak Concentration) | 4 hours | - |

| Cmax (Peak Concentration, dose-normalized) | 7.5 ng/L/µg | - |

| CL/F (Oral Clearance Rate) | 0.712 L/h | 0.244 - 2.91 L/h |

| V/F (Apparent Volume of Distribution) | 164.9 L | - |

| Half-life (Terminal Distribution Phase) | 172.2 hours | - |

Disclaimer: This data is from a study in human subjects and is provided for reference only. Pharmacokinetic parameters can vary significantly between species.[1][8]

Signaling Pathways and Experimental Workflows

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects primarily through nuclear receptors that act as ligand-inducible transcription factors. The binding of T3 (the active form of thyroid hormone, converted from T4 in peripheral tissues) to the thyroid hormone receptor (TR) initiates a cascade of events leading to the regulation of gene expression.

Caption: Thyroid hormone signaling pathway.

Experimental Workflow for a Preclinical Study

The following diagram illustrates a typical workflow for a study investigating the effects of L-Thyroxine-¹³C₆ in a rat model of hypothyroidism.

Caption: Experimental workflow for a preclinical hypothyroidism study.

Conclusion

L-Thyroxine-¹³C₆ is an invaluable tool in hypothyroidism research, enabling precise and accurate assessment of thyroid hormone replacement therapy in preclinical models. The combination of well-established methods for inducing hypothyroidism in rodents and advanced analytical techniques like LC-MS/MS allows for a detailed characterization of the ADME properties of levothyroxine. While specific pharmacokinetic data for L-Thyroxine-¹³C₆ in animal models remains to be fully elucidated in the literature, the methodologies and principles outlined in this guide provide a solid foundation for researchers designing and conducting studies in this critical area of endocrine research. Future studies focusing on the direct comparison of labeled and unlabeled L-thyroxine in hypothyroid animal models will be instrumental in further refining our understanding of thyroid hormone physiology and pharmacology.

References

- 1. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 4. Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. Thyroidectomy and PTU-Induced Hypothyroidism: Effect of L-Thyroxine on Suppression of Spatial and Non-Spatial Memory Related Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: L-Thyroxine-13C6 as a Tracer in Pharmacokinetic Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Levothyroxine (L-T4), a synthetic form of the endogenous thyroid hormone thyroxine, is the standard of care for treating hypothyroidism. Despite its widespread use, achieving optimal therapeutic outcomes can be challenging due to its narrow therapeutic index and high inter-individual variability in absorption and metabolism.[1] Pharmacokinetic (PK) studies are essential for understanding these variabilities, but they are complicated by the difficulty of distinguishing between the administered drug and the endogenous hormone.

The use of stable isotope-labeled tracers, such as L-Thyroxine-13C6 (¹³C₆-L-T4), provides a powerful solution to this problem.[2][3] By incorporating six ¹³C atoms into the L-T4 molecule, the tracer becomes chemically identical to the unlabeled drug but mass-distinguishable.[4] This allows for precise quantification of the exogenous drug's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous T4 levels, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This guide provides a comprehensive overview of the application of ¹³C₆-L-T4 in pharmacokinetic research, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying physiological pathways.

Experimental Design and Protocols

Pharmacokinetic studies using ¹³C₆-L-T4 as a tracer follow a well-defined workflow, from subject recruitment to data analysis. The ability to differentiate the tracer from endogenous T4 is the cornerstone of the study design.[7]

General Experimental Workflow

A typical clinical study involves administering a single oral dose of ¹³C₆-L-T4 to subjects and collecting serial plasma samples over an extended period to characterize the drug's pharmacokinetic profile.

Detailed Experimental Protocols

2.2.1 Subject Population and Dosing A prospective, open-label study was conducted on adults being treated with levothyroxine for hypothyroidism.[8][9] Participants were excluded for conditions or medications that could interfere with thyroid hormone metabolism.[8] Each participant received a single oral tracer dose of 70 µg or 100 µg of ¹³C₆-L-T4.[6][8] To maintain their therapeutic regimen, the difference between their usual daily dose and the tracer dose was given as unlabeled L-T4.[8]

2.2.2 Blood Sampling A robust sampling schedule is critical for accurately defining the PK profile. In one key study, eighteen serial plasma samples were collected per participant.[9] A pre-dose sample was taken at 0 hours, with subsequent samples collected at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, and 312 hours after the tracer dose was administered.[8]

2.2.3 Bioanalytical Method: LC-MS/MS Quantification The concentration of ¹³C₆-L-T4 in plasma or serum samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] This technique offers high specificity and sensitivity, essential for measuring the low concentrations of the tracer.[5]

-

Sample Preparation: Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.[10][11] For instance, a method for cell culture media involved spiking 400 µL of media with an internal standard, acidifying with HCl, and extracting with an isopropanol-TBME solution.[11]

-

Chromatographic Separation: Analytes are separated using a C18 analytical column.[12][13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.[13] The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-T4 or deuterated T4) is crucial for accurate quantification.[5]

-

Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[12] For example, one method demonstrated linearity in the range of 0.12-120 nM with a lower limit of quantification between 0.078-0.234 nM.[11]

Quantitative Pharmacokinetic Data

The use of ¹³C₆-L-T4 tracers has generated valuable data on how factors like age, weight, sex, and pregnancy influence L-T4 pharmacokinetics.

Effect of Age, Weight, and Sex

A study involving 41 hypothyroid patients (8 males, 33 females) investigated the impact of demographic factors on L-T4 PK parameters.[8][9] The results indicated that while age did not significantly affect L-T4 pharmacokinetics, body weight was a significant predictor for clearance (CL/F), volume of distribution (V/F), and dose-normalized peak concentration (Cmax).[6][8]

Table 1: Summary of Participant Demographics [8]

| Characteristic | Median (Range) |

|---|---|

| Age (years) | 50 (22–78) |

| Weight (kg) | 65.9 (50–150) |

| BMI ( kg/m ²) | 24.8 (18.9–45.2) |

| ¹³C₆-LT4 Dose (µg) | 100 (70–300) |

Table 2: Pharmacokinetic Parameters of ¹³C₆-L-T4 After Oral Administration [8]

| Parameter | All Ages (n=41) Median (Range) | Age ≤60 years (n=31) Median (Range) | Age >60 years (n=10) Median (Range) |

|---|---|---|---|

| CL/F (L/h) | 0.712 (0.244–2.91) | 0.712 (0.244–2.91) | 0.796 (0.301–1.74) |

| V/F (L) | 164.9 (59.6-679) | 164.9 (59.6-679) | 196.8 (70.2-409) |

| Tmax (h) | 4 (0.5-24) | 4 (0.5-24) | 4 (2-12) |

| Cmax (ng/L/µg) | 7.5 (2-20) | 7.5 (2-20) | 7.1 (2.3-13) |

| AUC₀₋₁₂₀ (ng·h/mL/µg) | 0.931 (0.288–2.84) | 0.931 (0.288–2.84) | 1.01 (0.339–1.99) |

| Half-life (h) | 172.2 (78.3-399) | 169.8 (78.3-399) | 174.6 (82.1-285) |

Effect of Pregnancy

A longitudinal study compared the pharmacokinetics of a single ¹³C₆-L-T4 dose in pregnant versus nonpregnant women.[7] The findings showed a significant increase in the area under the curve (AUC) and a longer half-life during pregnancy, indicating altered L-T4 disposition.[7]

Table 3: Pharmacokinetic Comparison in Pregnant vs. Nonpregnant Women [7]

| Parameter | Pregnant Women | Nonpregnant Women | P-Value |

|---|---|---|---|

| AUC (ng·h/mL) | 23.0 | 14.8 | < 0.03 |

| Median Half-life (h) | 32.1 | 24.1 | < 0.04 |

Underlying Physiology and Signaling Pathways

Understanding the pharmacokinetics of L-T4 requires context of its physiological regulation and mechanism of action. L-T4 (a prohormone) is converted to the more biologically active triiodothyronine (T3) in peripheral tissues.[3]

Hypothalamic-Pituitary-Thyroid (HPT) Axis and T4 Metabolism

The production of thyroid hormones is tightly regulated by the HPT axis, a classic endocrine negative feedback loop. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyroid-stimulating hormone (TSH).[14][15] TSH then acts on the thyroid gland to produce and release T4 and T3.[15] Circulating T4 and T3 inhibit the production of TRH and TSH. In peripheral tissues, deiodinase enzymes (D1, D2) convert T4 to the active T3, while D3 deiodinase inactivates T4 and T3.[14][16]

Cellular Mechanisms of Thyroid Hormone Action

Thyroid hormones exert their effects through multiple signaling pathways.[17][18]

-

Genomic (Classical) Pathway: T3 (and to a lesser extent T4) enters the nucleus and binds to thyroid hormone receptors (TRs), typically TRα or TRβ.[14][16] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes involved in metabolism and development.[17][18]

-

Non-Genomic (Non-Classical) Pathways: Thyroid hormones can also initiate rapid signaling events from the cytoplasm or plasma membrane.[16] This can involve TR-dependent signaling without DNA binding, such as the activation of the PI3K pathway.[18] There is also evidence for TR-independent signaling, potentially through membrane receptors like integrin αVβ3.[18] These pathways can influence processes like ion transport and kinase cascades (e.g., MAPK, PKC).[16][17]

Conclusion

This compound is an invaluable tool for conducting precise and reliable pharmacokinetic studies of levothyroxine. By enabling the clear differentiation between exogenous and endogenous hormone pools, it allows researchers to investigate the influence of a wide range of physiological and demographic factors on drug disposition. The data generated from these studies, particularly regarding the impact of body weight and pregnancy, provides crucial information for optimizing dosing strategies and improving therapeutic management for patients with hypothyroidism.[7][8] Future research can leverage this tracer methodology to explore drug-drug interactions, the effects of bariatric surgery on absorption, and the performance of novel L-T4 formulations.[19][20]

References

- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]

- 5. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Oral Liquid l-Thyroxine (l-T4) May Be Better Absorbed Compared to l-T4 Tablets Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel formulation of L-thyroxine (L-T4) reduces the problem of L-T4 malabsorption by coffee observed with traditional tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for L-Thyroxine-¹³C₆ Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and certification of L-Thyroxine-¹³C₆ as a reference material. It is designed to assist researchers, scientists, and drug development professionals in understanding the analytical methodologies employed to ensure the quality, purity, and isotopic enrichment of this critical standard used in quantitative analysis.

Introduction to L-Thyroxine-¹³C₆ Reference Material

L-Thyroxine-¹³C₆ is a stable isotope-labeled (SIL) analogue of L-Thyroxine (T4), a primary hormone secreted by the thyroid gland. In clinical and pharmaceutical research, L-Thyroxine-¹³C₆ is an essential internal standard for the accurate quantification of endogenous L-Thyroxine in biological matrices by isotope dilution mass spectrometry (IDMS). Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. Certified reference materials (CRMs) for L-Thyroxine-¹³C₆ are produced under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure metrological traceability to the International System of Units (SI).[1][2][3]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for a L-Thyroxine-¹³C₆ certified reference material. These values are representative and may vary between different lots and suppliers.

Table 1: Material Identification and Properties

| Parameter | Value |

| Chemical Name | O-(4-Hydroxy-3,5-diiodophenyl-1,2,3,4,5,6-¹³C₆)-3,5-diiodo-L-tyrosine |

| Synonyms | T4-¹³C₆, Levothyroxine-¹³C₆ |

| CAS Number | 720710-30-5[4] |

| Molecular Formula | ¹³C₆C₉H₁₁I₄NO₄ |

| Molecular Weight | 782.83 g/mol [4] |

| Form | Neat Solid or Solution in Methanol |

| Storage | -20°C, protected from light |

Table 2: Certified Values and Uncertainties

| Analysis | Certified Value | Uncertainty |

| Purity (by Mass Balance) | 99.2% | ± 0.5% |

| Isotopic Enrichment | 99.5 atom % ¹³C | ± 0.2% |

| Chemical Purity (by HPLC) | ≥98.5% | N/A |

| Certified Concentration (if solution) | 100.0 µg/mL | ± 0.6 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the certified values. The following sections describe the typical experimental protocols for the key analyses performed on L-Thyroxine-¹³C₆ reference material.

Identity Confirmation by Mass Spectrometry

-

Objective: To confirm the molecular identity of the L-Thyroxine-¹³C₆.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Method:

-

A dilute solution of the material is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

The solution is infused directly or via liquid chromatography into the mass spectrometer.

-

Mass spectra are acquired in positive or negative electrospray ionization (ESI) mode.

-

The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of L-Thyroxine-¹³C₆. For [M+H]⁺, the theoretical m/z is approximately 783.7136, and for [M-H]⁻, it is approximately 781.7004.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the material by separating it from any unlabeled L-Thyroxine and other related impurities.[5]

-

Instrumentation: HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 225 nm.[6]

-

Procedure: A known concentration of the L-Thyroxine-¹³C₆ is injected. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.

-

Isotopic Enrichment by Mass Spectrometry

-

Objective: To determine the percentage of ¹³C atoms in the labeled positions of the molecule.

-

Instrumentation: LC-MS/MS (Triple Quadrupole or High-Resolution Mass Spectrometer).

-

Method:

-

The material is analyzed by LC-MS to separate the analyte from potential interferences.

-

The mass spectrometer is operated in a mode that allows for the detection of the different isotopologues of L-Thyroxine.

-

The ion intensities of the fully ¹³C₆-labeled molecule and any isotopologues with fewer than six ¹³C atoms are measured.

-

The isotopic enrichment is calculated as the ratio of the abundance of the ¹³C₆ isotopologue to the sum of the abundances of all detected isotopologues.

-

Quantitative Analysis by qNMR (for neat material)

-

Objective: To accurately determine the purity of the neat L-Thyroxine-¹³C₆ material.[7]

-

Instrumentation: High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

-

Method:

-

An accurately weighed amount of the L-Thyroxine-¹³C₆ and a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

A quantitative ¹H NMR spectrum is acquired with optimized parameters to ensure accurate integration (e.g., long relaxation delay).

-

The integrals of specific, well-resolved peaks of the analyte and the internal standard are compared.

-

The purity of the L-Thyroxine-¹³C₆ is calculated based on the integral ratios, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

-

Mandatory Visualizations

Experimental Workflow for Certification

The following diagram illustrates a typical workflow for the production and certification of a reference material.

Thyroid Hormone Signaling Pathway

L-Thyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression. This pathway is fundamental to metabolism, growth, and development.[8][9][10]

References

- 1. cerilliant.com [cerilliant.com]

- 2. L-Thyroxine-13C6 (T4-13C6), 100 µg/mL in 0.1 N NH3 in Methanol [lgcstandards.com]

- 3. cerilliant.com [cerilliant.com]

- 4. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]

- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jonuns.com [jonuns.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-Thyroxine-¹³C₆ in Clinical Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1][2] Accurate measurement of circulating T4 levels, including both total and free fractions, is fundamental for the diagnosis and management of thyroid disorders such as hypothyroidism and hyperthyroidism.[3][4][5] While traditional immunoassays have been widely used, they can suffer from a lack of specificity and interference.[1][3] Consequently, there has been a significant shift towards more accurate and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

This document provides detailed application notes and protocols for the use of L-Thyroxine-¹³C₆ as an internal standard in LC-MS/MS-based assays for the quantitative analysis of total and free T4 in clinical endocrinology laboratories. The use of a stable isotope-labeled internal standard like L-Thyroxine-¹³C₆ is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a gold standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, L-Thyroxine-¹³C₆) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z), the ratio of the signals can be used to accurately calculate the concentration of the endogenous analyte, effectively nullifying any sample loss or matrix-induced signal suppression or enhancement. The use of ¹³C-labeled internal standards is particularly advantageous as it eliminates potential issues such as isotopic exchange that can occur with deuterium-labeled standards.[3]

Quantitative Data Summary

The following tables summarize the typical analytical performance characteristics of LC-MS/MS methods for the quantification of total and free thyroxine using L-Thyroxine-¹³C₆ as an internal standard.

Table 1: Performance Characteristics of a Total T4 LC-MS/MS Assay

| Parameter | Typical Value |

| Linearity Range | 0.050–10 ng/mL |

| Limit of Quantification (LOQ) | 0.002 ng/mL[6] |

| Within-day Precision (CV) | < 7.1%[7] |

| Between-day Precision (CV) | < 7.1%[7] |

| Accuracy (Recovery) | 85.4%–95.0%[8] |

Table 2: Performance Characteristics of a Free T4 LC-MS/MS Assay (with Equilibrium Dialysis)

| Parameter | Typical Value |

| Linearity Range | 1–100 pg/mL[9] |

| Limit of Detection (LOD) | 0.3 pg/mL[9] |

| Correlation with Gold Standard (Equilibrium Dialysis) | r > 0.95[7] |

Experimental Protocols

Protocol 1: Quantification of Total T4 in Human Serum

This protocol describes the extraction and analysis of total T4 from serum samples using protein precipitation followed by LC-MS/MS analysis with L-Thyroxine-¹³C₆ as an internal standard.

Materials:

-

Human serum samples

-

L-Thyroxine-¹³C₆ internal standard solution (e.g., 200 ng/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the L-Thyroxine-¹³C₆ internal standard solution to each tube and vortex briefly.

-

Add 400 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 10 cm x 2.1 mm, 2.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate T4 from other endogenous components.

-

Injection Volume: 10-20 µL

-

MS Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode.

-

T4 Transition: Monitor the specific precursor to product ion transition for unlabeled T4.

-

L-Thyroxine-¹³C₆ Transition: Monitor the specific precursor to product ion transition for the ¹³C₆-labeled internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of T4 to L-Thyroxine-¹³C₆ against the concentration of the calibrators.

-

Determine the concentration of T4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Free T4 in Human Serum using Equilibrium Dialysis

This protocol describes the gold-standard method for measuring free T4, which involves separating the free fraction from the protein-bound fraction by equilibrium dialysis prior to LC-MS/MS analysis.

Materials:

-

Human serum samples

-

Equilibrium dialysis cells and membranes (e.g., 30,000 MW cut-off)

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

-

L-Thyroxine-¹³C₆ internal standard solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system as described in Protocol 1

Procedure:

-

Equilibrium Dialysis:

-

Set up the equilibrium dialysis cells according to the manufacturer's instructions.

-

Pipette the serum sample into one chamber of the cell and the dialysis buffer into the other chamber.

-

Incubate the cells at 37°C for 16-18 hours to allow the free T4 to reach equilibrium across the membrane.

-

After incubation, carefully collect the dialysate from the buffer chamber.

-

-

Sample Preparation of Dialysate:

-

Add a known amount of L-Thyroxine-¹³C₆ internal standard to the collected dialysate.

-

Perform solid-phase extraction (SPE) to concentrate the T4 and remove salts from the dialysate.[1][8]

-

Condition the C18 SPE cartridge with methanol and then water.

-

Load the dialysate onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the T4 and the internal standard with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS injection.

-

-

LC-MS/MS Analysis and Data Analysis:

-

Follow the LC-MS/MS and data analysis steps as described in Protocol 1.

-

Visualizations

Caption: Workflow for Total T4 Quantification.

Caption: Workflow for Free T4 Quantification.

Thyroxine Signaling Pathway Overview

Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), by deiodinase enzymes in peripheral tissues. T3 then binds to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the regulation of target gene expression. This process is fundamental to the diverse physiological effects of thyroid hormones.

Caption: Simplified Thyroxine Signaling Pathway.

Conclusion

The use of L-Thyroxine-¹³C₆ as an internal standard in LC-MS/MS assays represents the state-of-the-art for the quantification of total and free thyroxine in clinical endocrinology. This approach offers superior accuracy, precision, and specificity compared to traditional methods. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement these advanced analytical techniques in their laboratories.

References

- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Thyroxine (T4) 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 51-48-9 [sigmaaldrich.com]

- 3. cerilliant.com [cerilliant.com]

- 4. L-Thyroxine-13C6 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]

- 5. This compound 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]

- 6. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for L-Thyroxine-¹³C₆ Analysis in Serum

Introduction

L-Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in regulating metabolism, growth, and development.[1][2][3] Accurate quantification of T4 levels in serum is essential for the diagnosis and monitoring of thyroid disorders such as hypothyroidism and hyperthyroidism.[4][5] Stable isotope-labeled internal standards, such as L-Thyroxine-¹³C₆, are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4][6][7] This document provides detailed application notes and protocols for the sample preparation of L-Thyroxine-¹³C₆ in serum for analysis by LC-MS/MS.

Experimental Workflow

The general workflow for the analysis of L-Thyroxine in serum involves sample pretreatment, extraction of the analyte, and subsequent analysis by LC-MS/MS. The choice of extraction method depends on the desired level of sample cleanup and the specific requirements of the analytical method.

Figure 1: General experimental workflow for L-Thyroxine analysis in serum.

Experimental Protocols

This section details three common sample preparation protocols for the extraction of L-Thyroxine from serum.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a serum sample.[8][9][10]

Materials:

-

Serum sample

-

L-Thyroxine-¹³C₆ internal standard solution

-

Acetonitrile (ACN), cold (-20°C)[11]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of serum sample into a microcentrifuge tube.

-

Add a known amount of L-Thyroxine-¹³C₆ internal standard solution.

-

Add 600 µL of cold acetonitrile (a 3:1 ratio of ACN to serum) to the tube.[8]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[8]

-

Incubate the mixture at room temperature for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup of the sample compared to protein precipitation, resulting in a cleaner extract and potentially reducing matrix effects.[5][12]

Materials:

-

Serum sample

-

L-Thyroxine-¹³C₆ internal standard solution

-

0.1M HCl

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

2% Ammonium Hydroxide in Methanol

-

Mixed-mode SPE cartridges

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pretreatment:

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1M HCl.[5]

-

-

Sample Loading:

-

Load the pretreated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Elution:

-

Elute the analytes with 3 mL of methanol containing 2% ammonium hydroxide.[5]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Protocol 3: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.

Materials:

-

Serum sample

-

L-Thyroxine-¹³C₆ internal standard solution

-

Acetonitrile (ACN)

-

Ethyl Acetate

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of serum into a test tube.

-

Add 20 µL of the L-Thyroxine-¹³C₆ internal standard mixture and vortex briefly.[13]

-

Add 200 µL of acetonitrile and vortex for 1 minute.[13]

-

Add 1.2 mL of ethyl acetate and vortex for 1 minute.[13]

-

Centrifuge for 10 minutes at 13,000 rpm.[13]

-

Transfer the upper organic layer to a new test tube.[13]

-

Evaporate the organic layer to dryness under a stream of nitrogen at room temperature.[13]

-

Reconstitute the extract in 200 µL of a 3:1 water and methanol mixture.[13]

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation methods.

| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Recovery (%) | >90%[8] | 81.3 - 111.9%[6] | Generally >85% |

| Reproducibility (RSD%) | <10% | 1.2 - 9.6%[6] | <15% |

| Matrix Effect | Can be significant | Minimized | Moderate |

| Processing Time | ~20 minutes | ~45 minutes | ~30 minutes |

| Throughput | High | Medium | Medium |

Note: The values presented are typical and may vary depending on the specific laboratory conditions, reagents, and instrumentation used.

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects by binding to nuclear receptors, which in turn regulate gene expression.[14][15] The signaling pathway is complex and involves multiple steps, from hormone synthesis and secretion to its action on target cells.

Figure 2: Simplified diagram of the thyroid hormone signaling pathway.

Disclaimer: These protocols are intended for research use only by qualified personnel. It is recommended to validate any method in your laboratory to ensure it meets the specific requirements of your application.

References

- 1. learning.sepscience.com [learning.sepscience.com]

- 2. sepscience.com [sepscience.com]

- 3. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 4. L-甲状腺素-13C6标准液 CRM 溶液 100 μg/mL in methanol with 0.1N NH3, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Free Thyroxine (T4) Measurement Using Equilibrium Dialysis and L-Thyroxine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of free thyroxine (FT4), the biologically active fraction of thyroxine, is crucial for the diagnosis and management of thyroid disorders.[1][2] While immunoassays are commonly used, they can be susceptible to interferences. The gold standard for FT4 measurement is equilibrium dialysis (ED) coupled with a definitive quantification method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This combination overcomes the limitations of immunoassays by physically separating free T4 from its protein-bound form before analysis.[3][4]

This application note provides a detailed protocol for the determination of free T4 in human serum using equilibrium dialysis, with L-Thyroxine-¹³C₆ as an internal standard for accurate quantification by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][5]

Principle

Equilibrium dialysis is a technique used to separate small molecules from larger molecules in a solution by allowing the small molecules to diffuse across a semi-permeable membrane until equilibrium is reached.[4][6] In this application, a serum sample is placed on one side of a dialysis membrane, and a protein-free buffer is placed on the other. Free T4, being small enough, passes through the membrane into the buffer (dialysate) until its concentration is equal on both sides. The protein-bound T4 remains in the serum compartment. The concentration of T4 in the dialysate, which represents the free T4 concentration in the original serum sample, is then quantified using LC-MS/MS with L-Thyroxine-¹³C₆ as an internal standard.

Materials and Reagents

| Material/Reagent | Supplier/Grade | Notes |

| L-Thyroxine (T4) Certified Reference Material | e.g., IRMM-468 | For calibration standards.[7][8] |

| L-Thyroxine-¹³C₆ Certified Spiking Solution® | e.g., Sigma-Aldrich, Cerilliant | Internal Standard.[9] |

| Human Serum | Patient samples or quality controls. | |

| Dialysis Buffer (e.g., Phosphate Buffered Saline, pH 7.4) | Molecular biology grade | |

| Equilibrium Dialysis Plates | e.g., HTDialysis HTD96b, Thermo Scientific Pierce RED Device | With a molecular weight cutoff (MWCO) of 12-14 kDa.[10] |

| Acetonitrile (ACN) | LC-MS grade | |

| Methanol (MeOH) | LC-MS grade | |

| Water | LC-MS grade | |

| Formic Acid | LC-MS grade | |

| Solid Phase Extraction (SPE) Cartridges | e.g., ISOLUTE C18 | For sample clean-up.[7] |

Experimental Protocol

Preparation of Standards and Internal Standard Working Solutions

-

T4 Stock Solution: Prepare a stock solution of L-Thyroxine in a suitable solvent (e.g., methanol with 0.1N NH₃) from the certified reference material.

-

T4 Calibration Standards: Prepare a series of calibration standards by serially diluting the T4 stock solution in the dialysis buffer to cover the expected physiological range of free T4 (e.g., 1-100 pg/mL).[7]

-

Internal Standard (IS) Working Solution: Dilute the L-Thyroxine-¹³C₆ certified spiking solution with a suitable solvent (e.g., methanol) to a final concentration appropriate for spiking into the dialysate samples before LC-MS/MS analysis.

Equilibrium Dialysis Procedure

The following workflow outlines the key steps of the equilibrium dialysis procedure.

Figure 1: Experimental workflow for free T4 measurement.

-

Plate Preparation: If using reusable dialysis plates, ensure they are thoroughly cleaned according to the manufacturer's instructions to prevent carryover.

-

Sample and Buffer Addition:

-

Incubation: Seal the dialysis plate and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium. This is typically overnight (e.g., 17-18 hours).[7][11] Shorter incubation times (e.g., 6 hours) may be sufficient for some devices but should be validated.[12]

-

Dialysate Collection: After incubation, carefully collect the dialysate from the buffer chamber for analysis.

Sample Preparation for LC-MS/MS

-

Internal Standard Spiking: Add a precise volume of the L-Thyroxine-¹³C₆ internal standard working solution to a known volume of the collected dialysate.

-

Sample Clean-up (Optional but Recommended): To remove potential interferences and concentrate the analyte, perform a solid-phase extraction (SPE) using C18 cartridges.[7]

-

Condition the SPE cartridge with methanol and then equilibrate with water.

-

Load the spiked dialysate.

-

Wash the cartridge to remove salts and other polar impurities.

-

Elute the T4 and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase for injection.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 column to chromatographically separate T4 from other endogenous components. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small percentage of formic acid is typically employed.

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for both T4 and L-Thyroxine-¹³C₆.

Data Presentation

The following table summarizes typical performance characteristics of an equilibrium dialysis LC-MS/MS method for free T4 measurement.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.5 - 0.90 pmol/L | [1][2] |

| Measuring Range | 1 - 100 pg/mL | [7] |

| Intra-day Imprecision | < 4.4% | [1][2] |

| Inter-day Imprecision | < 4.4% | [1][2] |

| Total Imprecision | < 10% | [7] |

| Bias vs. Reference Method | Within ±5% | [7] |

Thyroid Hormone Signaling Pathway

Thyroid hormones, including thyroxine, exert their effects through a complex signaling pathway that primarily involves nuclear receptors. The following diagram illustrates a simplified overview of this pathway.

Figure 2: Simplified thyroid hormone signaling pathway.

Thyroxine (T4) and triiodothyronine (T3) enter the cell via transporter proteins.[13] In the cytoplasm, T4 can be converted to the more active T3 by deiodinase enzymes. T3 then enters the nucleus and binds to the thyroid hormone receptor (TR), which forms a heterodimer with the retinoid X receptor (RXR).[13][14] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes and leading to a cellular response.[13][14]

Conclusion

The equilibrium dialysis method coupled with LC-MS/MS using L-Thyroxine-¹³C₆ as an internal standard provides a robust, accurate, and precise platform for the quantification of free thyroxine in serum.[1][2] This methodology is considered the reference standard and is invaluable for clinical research, drug development, and establishing the accuracy of routine immunoassays. Careful adherence to the protocol and consideration of pre-analytical factors are essential for reliable results.[3]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cerilliant.com [cerilliant.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for Routine Measurement of Free Thyroxine in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cerilliant.com [cerilliant.com]

- 10. enamine.net [enamine.net]

- 11. ivdtechnologies.com [ivdtechnologies.com]

- 12. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]

- 13. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Application Note: Solid-Phase Extraction for L-Thyroxine-¹³C₆ from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thyroxine (T4) is a critical thyroid hormone essential for regulating metabolism, growth, and development. Its isotopically labeled form, L-Thyroxine-¹³C₆, serves as an indispensable internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining endogenous T4 levels.[1][2] This application note provides a detailed protocol for the efficient extraction of L-Thyroxine-¹³C₆ from biological matrices, specifically serum and plasma, using a mixed-mode solid-phase extraction (SPE) technique. The described method achieves high recovery and provides a clean extract suitable for sensitive downstream analysis.

The protocol is designed for both the determination of free and total L-Thyroxine-¹³C₆. The measurement of free hormones provides an indication of the biologically active fraction, while the total hormone concentration (free and protein-bound) is crucial for a comprehensive assessment of thyroid function.[3] This method utilizes a mixed-mode SPE that combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and removal of matrix interferences.[4][5][6]

Experimental Protocols

This section details the methodologies for the extraction of both free and total L-Thyroxine-¹³C₆ from serum or plasma samples.

Materials and Reagents

-

Water (HPLC grade)

-

Mixed-mode SPE cartridges (e.g., C8 and SCX functionalities)[4]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Glass test tubes

Sample Pre-treatment

For Free L-Thyroxine-¹³C₆:

-

To 1 mL of plasma or serum in a glass test tube, add 1 mL of 0.1 M HCl.[3][8]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[3][8]

For Total L-Thyroxine-¹³C₆:

-

To 1 mL of plasma or serum in a glass test tube, add 2 mL of acetonitrile.[3][8]

-

Vortex the mixture briefly and allow it to stand for 5 minutes to facilitate protein precipitation.[3][8]

-

Centrifuge the sample at ≥1500 relative centrifugal force (rcf) for 5 minutes.[3][8]

-

Carefully transfer the supernatant to a clean glass test tube.[3][8]

-

To the collected supernatant, add 2 mL of 0.1 M HCl and vortex for 30 seconds.[3][8]

Solid-Phase Extraction (SPE) Procedure

The following SPE procedure is applicable to both free and total L-Thyroxine-¹³C₆ pre-treated samples.

-

Conditioning:

-

Sample Loading:

-

Washing:

-

Elution:

Post-Elution Processing

-

Evaporation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of a suitable solvent, such as methanol or a mobile phase-matching solution, for subsequent analysis.[8]

-

Data Presentation

The following table summarizes the expected recovery rates for thyroxine using a similar mixed-mode SPE protocol. It is anticipated that the recovery for L-Thyroxine-¹³C₆ will be comparable due to its identical chemical properties.

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Thyroxine | 0.2 | 94.4 | 2.5 |

| Thyroxine | 1.0 | 95.2 | 1.4 |

Data adapted from a study on the extraction of thyroid hormones from human serum and plasma.[3]

Experimental Workflow Diagram

Caption: Workflow for the extraction of L-Thyroxine-¹³C₆.

References

- 1. waters.com [waters.com]

- 2. L-Thyroxine-13C6 100ug/mL methanol with 0.1N NH3, ampule 1mL, certified reference material, Cerilliant 720710-30-5 [sigmaaldrich.com]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. SPE Method Development | Thermo Fisher Scientific - ES [thermofisher.com]

- 10. japsonline.com [japsonline.com]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing L-Thyroxine-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a critical role in regulating metabolism, growth, and development. The majority of T4 in circulation is bound to transport proteins, primarily thyroxine-binding globulin (TBG) and transthyretin (TTR).[1][2][3] The unbound, or free, fraction of T4 is biologically active. Disruption of T4 binding to these transport proteins by xenobiotics can alter thyroid hormone homeostasis and lead to adverse health effects. Consequently, identifying compounds that interfere with T4-protein binding is a key objective in toxicology and drug development.

High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their potential to interact with these transport proteins.[4][5] L-Thyroxine-13C6, a stable isotope-labeled version of L-Thyroxine, serves as an ideal tool for developing robust and specific HTS assays. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established for the quantitative analysis of thyroid hormones.[6] This document provides detailed application notes and protocols for two HTS assay formats utilizing this compound to identify compounds that competitively inhibit the binding of thyroxine to its primary transport proteins.

Application 1: HTS Competitive Binding Assay using LC-MS/MS

This primary application leverages the specificity and sensitivity of LC-MS/MS to directly quantify the amount of this compound displaced from a transport protein by a test compound. This method is highly specific and less prone to artifacts from fluorescent or colored compounds that can interfere with other assay formats.[7][8][9]

Experimental Workflow

The workflow for the LC-MS/MS-based competitive binding assay involves incubating the target protein (TTR or TBG) with a fixed concentration of this compound and the test compound. After reaching equilibrium, the bound and free fractions of this compound are separated, and the amount of free this compound is quantified by LC-MS/MS. An increase in the concentration of free this compound relative to control wells indicates competitive binding by the test compound.

Caption: Workflow for the LC-MS/MS-based competitive binding assay.

Detailed Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in methanol with 0.1N NH3.[6]

-

Working Tracer Solution: Dilute the this compound stock solution in Assay Buffer to a working concentration of 20 nM.

-

Transport Protein Stock Solution: Reconstitute recombinant human TTR or TBG in Assay Buffer to a stock concentration of 1 µM.

-

Working Protein Solution: Dilute the protein stock solution in Assay Buffer to a working concentration of 40 nM.

-